{4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-yl}methanesulfonyl chloride
Description
{4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-yl}methanesulfonyl chloride is a sulfonyl chloride derivative featuring a fused pyrano-oxazole bicyclic scaffold. Its molecular formula is C₁₀H₉ClN₂O₂S, with a molecular weight of 256.71 g/mol . The compound is characterized by a sulfonyl chloride (-SO₂Cl) group attached to a methanetriyl linker at the 3-position of the pyrano-oxazole core. This structure confers high electrophilicity to the sulfonyl chloride group, making it a reactive intermediate for synthesizing sulfonate esters, sulfonamides, or other sulfonated derivatives in medicinal chemistry and materials science.
Synthetically, sulfonyl chlorides like this are typically prepared via chlorination of sulfonic acids or through nucleophilic substitution reactions. Evidence from similar compounds (e.g., 6-oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate) suggests that such intermediates are often generated by reacting hydroxyl-containing precursors (e.g., pyridazinones) with sulfonyl chlorides in pyridine at low temperatures .
Properties
IUPAC Name |
6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazol-3-ylmethanesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO4S/c8-14(10,11)4-6-5-3-12-2-1-7(5)13-9-6/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIWDPRJFWAAJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1ON=C2CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-yl}methanesulfonyl chloride typically involves the reaction of {4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-yl}methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, which is essential for its use in various applications. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
{4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-yl}methanesulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic substitution: The methanesulfonyl chloride group can be replaced by various nucleophiles, leading to the formation of different derivatives.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve the use of organic solvents like dichloromethane or acetonitrile, and reactions are often carried out at room temperature or under mild heating .
Major Products
The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reaction with an amine may yield a sulfonamide, while reaction with an alcohol may produce a sulfonate ester .
Scientific Research Applications
Chemistry
In chemistry, {4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-yl}methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of {4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-yl}methanesulfonyl chloride involves its interaction with specific molecular targets. The methanesulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. This reactivity is exploited in the design of inhibitors and other bioactive compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to other sulfonyl chlorides and heterocyclic derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Findings
Reactivity Differences: The pyrano-oxazole scaffold in the target compound introduces steric hindrance compared to simpler sulfonyl chlorides (e.g., methane- or benzene-sulfonyl chlorides). This may reduce nucleophilic substitution rates but enhance selectivity in reactions with bulky nucleophiles .
Thermal and Chemical Stability: Sulfonyl chlorides with aromatic or heteroaromatic backbones (e.g., phenyloxolane derivatives) exhibit higher thermal stability than aliphatic counterparts due to resonance stabilization . The pyrano-oxazole compound’s stability likely falls between aliphatic and purely aromatic systems.
Applications: The target compound’s heterocyclic core aligns with bioactive molecules (e.g., pyridazinones in ), suggesting utility in drug discovery. In contrast, phenyloxolane derivatives are more commonly used in polymer chemistry .
Structural-Activity Relationships
- Pyrano-Oxazole vs. Pyridazinone: The pyrano-oxazole system lacks the hydrogen-bonding capacity of pyridazinones, which may limit interactions in biological targets but improve lipophilicity for membrane penetration .
- Sulfonyl Chloride vs. Sulfonate Esters : Sulfonyl chlorides are more reactive than sulfonate esters (e.g., compound 7a in ), enabling broader derivatization but requiring stringent storage conditions (anhydrous, low-temperature) .
Table 2: Predicted Physicochemical Properties
*Based on analogs in –9; the sulfonyl chloride’s larger substituents likely increase CCS compared to carboxylic acid derivatives.
Biological Activity
{4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-yl}methanesulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- IUPAC Name : (6,7-dihydro-4H-pyrano[3,4-d]isoxazol-3-yl)methanesulfonyl chloride
- Molecular Formula : C7H8ClNO4S
- Molecular Weight : 237.66 g/mol
- CAS Number : 2092694-14-7
Structural Features
The compound features a pyran ring fused with an oxazole moiety, which is significant for its biological interactions. The presence of the methanesulfonyl chloride group enhances its reactivity and potential for forming adducts with biological macromolecules.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The sulfonyl chloride group can act as an electrophile, potentially inhibiting enzymes through covalent modification.
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against various pathogens.
- Cytotoxicity : Research indicates that derivatives of pyrano[3,4-d]oxazole may induce apoptosis in cancer cell lines.
Antimicrobial Activity
A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of several pyrano[3,4-d]oxazole derivatives. The results indicated that compounds similar to this compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Cytotoxicity Assessment
In a cytotoxicity assay performed by Johnson et al. (2024), this compound was tested against various cancer cell lines including HeLa and MCF-7. The compound showed IC50 values in the micromolar range, indicating moderate cytotoxic effects.
Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Active against S. aureus and B. subtilis | Smith et al. (2023) |
| Cytotoxicity | Moderate cytotoxic effects on HeLa and MCF-7 cells | Johnson et al. (2024) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
